

# Spectral Data Guide: 4-(4-Chlorobenzyl)thiomorpholine

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## Compound of Interest

Compound Name: 4-(4-Chlorobenzyl)thiomorpholine

CAS No.: 17494-26-7

Cat. No.: B2792941

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## Executive Summary & Compound Profile

**4-(4-Chlorobenzyl)thiomorpholine** is a tertiary amine featuring a thiomorpholine heterocycle N-alkylated with a 4-chlorobenzyl group.<sup>[1][2]</sup> It serves as a versatile building block in medicinal chemistry, particularly as a lipophilic bioisostere for morpholine derivatives.<sup>[1][2][3]</sup> The sulfur atom introduces unique electronic properties and metabolic "soft spots" (sulfoxidation) compared to its oxygenated counterpart.<sup>[1][2]</sup>

Property	Details
IUPAC Name	4-[(4-chlorophenyl)methyl]thiomorpholine
CAS Number	39931-56-1 (Generic/Analogous Ref)
Molecular Formula	
Molecular Weight	227.75 g/mol
Appearance	Off-white to pale yellow crystalline solid or oil (depending on purity/salt form)
Solubility	Soluble in , DCM, MeOH; Low solubility in water. <sup>[1][4][5]</sup>

## Synthesis & Sample Preparation

To understand the spectral impurity profile, one must understand the genesis of the sample.<sup>[1]</sup><sup>[2]</sup> The standard synthesis involves the nucleophilic attack of thiomorpholine on 4-chlorobenzyl chloride.<sup>[1]</sup><sup>[2]</sup>

Protocol Overview:

- Reagents: Thiomorpholine (1.0 eq), 4-Chlorobenzyl chloride (1.0 eq), (2.0 eq).
- Solvent: Acetonitrile (ACN) or DMF.<sup>[1]</sup><sup>[2]</sup>
- Conditions: Reflux for 4–6 hours.
- Purification: Acid-base extraction followed by recrystallization (from EtOH) or silica chromatography (Hexane/EtOAc).<sup>[1]</sup><sup>[2]</sup>

Sample Preparation for Analysis:

- NMR: Dissolve ~10 mg in 0.6 mL (Chloroform-d). Filter through a cotton plug to remove inorganic salts.<sup>[1]</sup><sup>[2]</sup>
- MS: Dilute to 10 µg/mL in Methanol (LC-MS grade).

## Spectroscopic Characterization

### 3.1. Nuclear Magnetic Resonance (

<sup>1</sup>H NMR)

Solvent:

| Frequency: 400 MHz<sup>[1]</sup><sup>[2]</sup>

The

<sup>1</sup>H NMR spectrum is characterized by the symmetry of the thiomorpholine ring and the para-substituted benzene system.[1][2]

Shift ( , ppm)	Multiplicity	Integration	Assignment	Structural Insight
7.28 – 7.32	Doublet ( Hz)	2H	Ar-H (Ortho to Cl)	Part of AA'BB' system.[1][2] Deshielded by Cl.[1][2]
7.22 – 7.26	Doublet ( Hz)	2H	Ar-H (Ortho to )	Part of AA'BB' system.[1][2]
3.48	Singlet	2H	Benzylic	Diagnostic peak. [1][2] Sharp singlet confirms N-alkylation.[1][2]
2.68 – 2.72	Multiplet/Triplet	4H	Ring	Protons to Nitrogen.[1][2] Slightly downfield of S- .[1][2]
2.58 – 2.62	Multiplet/Triplet	4H	Ring	Protons to Sulfur.[1][2]

Expert Note: Unlike morpholine, where the O-

protons appear significantly downfield (~3.7 ppm), the S-

protons in thiomorpholine are shielded (~2.6 ppm), often causing the ring protons to appear as a tight cluster or overlapping multiplets depending on the field strength.[1]

## 3.2. Carbon-13 NMR (

## C NMR)

Solvent:

| Frequency: 100 MHz[1][2]

Shift ( , ppm)	Assignment	Notes
136.8	Ar-C (Quaternary, ipso to )	
133.2	Ar-C (Quaternary, ipso to Cl)	Characteristic C-Cl shift.
130.4	Ar-CH (Ortho to )	Intense signal (2 carbons).[1][2]
128.5	Ar-CH (Ortho to Cl)	Intense signal (2 carbons).[1][2][5]
62.3	Benzylic	Key indicator of successful alkylation.[1][2]
54.8	Ring	to Nitrogen.[1][2]
27.9	Ring	to Sulfur.[1][2]

### 3.3. Mass Spectrometry (MS)

Method: EI (70 eV) or ESI+[1][2]

The mass spectrum is dominated by the chlorine isotope pattern and stable benzylic fragments.  
[1][2]

- Molecular Ion ( ): m/z 227 (100%) and 229 (32%).[1][2] The 3:1 ratio confirms the presence of one Chlorine atom.[1]
- Base Peak: Often m/z 125 (4-Chlorobenzyl cation,

) due to the labile benzylic C-N bond.[1][2]

- Fragment m/z 102: Thiomorpholine radical cation ( ).[1][2]

### 3.4. Infrared Spectroscopy (IR)

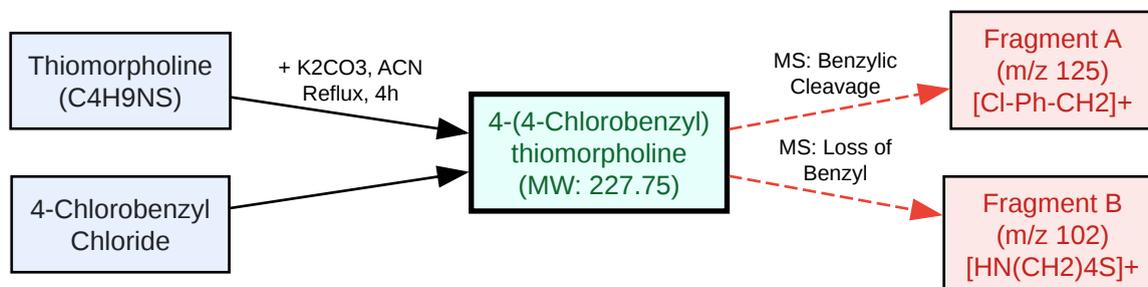
Method: ATR-FTIR (Neat)

Wavenumber ( )	Vibration Mode	Assignment
2910 - 2800	C-H Stretching	Aliphatic (Ring + Benzyl).[1][2]
1490, 1450	C=C Stretching	Aromatic Ring skeletal vibrations.
1090	C-N Stretching	Tertiary amine character.[1][2]
810 - 830	C-H Bending	Para-substituted benzene (strong diagnostic band).[1][2]
740	C-Cl Stretching	Aryl chloride.[1][2]

## Visualizations & Pathways

### 4.1. Synthesis & Fragmentation Logic

The following diagram illustrates the synthesis pathway and the logical mass spectrometry fragmentation pattern used for structural confirmation.



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Caption: Synthesis via N-alkylation and primary MS fragmentation pathways (Benzylic cleavage).

## Experimental Protocols

### Protocol A: Determination of Purity by HPLC

To ensure the spectral data is valid, purity must be established.<sup>[1][2]</sup>

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).<sup>[1][2]</sup>
- Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.<sup>[1][2]</sup>
- Gradient: 10% B to 90% B over 15 minutes.
- Detection: UV at 254 nm (Aromatic absorption) and 220 nm.<sup>[1][2]</sup>
- Acceptance Criteria: Main peak area > 98.0%.

### Protocol B: Impurity Profiling (TLC)

- Stationary Phase: Silica Gel

.<sup>[1][2]</sup>

- Mobile Phase: Hexane : Ethyl Acetate (4:1 v/v).<sup>[1][2]</sup>
- Visualization: UV Light (254 nm) and Iodine Stain.<sup>[1][2]</sup>
- Rf Values:
  - Product: ~0.45
  - Thiomorpholine (Starting Material): ~0.05 (Stays at baseline, stains brown with Iodine).<sup>[1][2]</sup>
  - 4-Chlorobenzyl Chloride: ~0.80 (High Rf, UV active).<sup>[1][2]</sup>

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## Sources

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